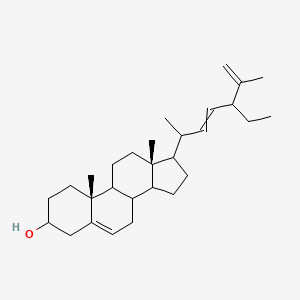
22-Dehydroclerosterol; 25(27)-Dehydroporiferasterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (9aR,11aR)-1-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol is a complex organic molecule with a unique structure. This compound belongs to the class of cyclopenta[a]phenanthrenes, which are known for their diverse biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9aR,11aR)-1-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-ol involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopenta[a]phenanthrene derivatives: Compounds with similar core structures but different substituents.
Steroids: Compounds with similar ring structures and biological activities.
Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.
Uniqueness
This compound is unique due to its specific substituents and stereochemistry, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Biological Activity
22-Dehydroclerosterol and 25(27)-dehydroporiferasterol are sterols that have garnered attention due to their biological activities. These compounds are primarily derived from various plant sources and have been studied for their potential therapeutic applications, particularly in the fields of microbiology and pharmacology. This article will delve into their biological activities, mechanisms of action, and relevant research findings.
-
22-Dehydroclerosterol
- Molecular Formula : C27H44O
- Molecular Weight : 396.65 g/mol
- IUPAC Name : (3β)-22-dehydro-5α-cholestan-3-ol
-
25(27)-Dehydroporiferasterol
- Molecular Formula : C27H44O
- Molecular Weight : 396.65 g/mol
- IUPAC Name : (3β)-24-ethylcholesta-5,22E,25(27)-trien-3β-ol
Antimicrobial Activity
Both compounds exhibit significant antimicrobial properties. Research indicates that:
- 22-Dehydroclerosterol has shown effectiveness against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori .
- 25(27)-Dehydroporiferasterol has been identified in sterol compositions of plants such as Ajuga bracteosa and exhibits antimicrobial effects as well .
The biological activities of these sterols can be attributed to their ability to interact with cellular membranes and influence various cellular processes:
- They may disrupt microbial cell membranes, leading to increased permeability and cell death.
- Both compounds are believed to modulate immune responses, potentially enhancing the host's defense mechanisms against infections.
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted on the antibacterial effects of 22-dehydroclerosterol demonstrated a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 50 µg/mL. This indicates a strong potential for use in treating bacterial infections . -
Sterol Composition Analysis :
Research analyzing the sterol composition of various plants found that both sterols are prevalent in certain species, suggesting a role in plant defense mechanisms against pathogens .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of both compounds:
Properties
Molecular Formula |
C29H46O |
|---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,20-21,23-27,30H,2,7,11-18H2,1,3-6H3/t20?,21?,23?,24?,25?,26?,27?,28-,29+/m0/s1 |
InChI Key |
ZTJFINKUHDHOSM-LJUWLKIGSA-N |
Isomeric SMILES |
CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)C(=C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















